Ethyl 2-[(4-nitrobenzoyl)amino]acetate Ethyl 2-[(4-nitrobenzoyl)amino]acetate
Brand Name: Vulcanchem
CAS No.: 7512-77-8
VCID: VC2130392
InChI: InChI=1S/C11H12N2O5/c1-2-18-10(14)7-12-11(15)8-3-5-9(6-4-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,15)
SMILES: CCOC(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C11H12N2O5
Molecular Weight: 252.22 g/mol

Ethyl 2-[(4-nitrobenzoyl)amino]acetate

CAS No.: 7512-77-8

Cat. No.: VC2130392

Molecular Formula: C11H12N2O5

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(4-nitrobenzoyl)amino]acetate - 7512-77-8

Specification

CAS No. 7512-77-8
Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
IUPAC Name ethyl 2-[(4-nitrobenzoyl)amino]acetate
Standard InChI InChI=1S/C11H12N2O5/c1-2-18-10(14)7-12-11(15)8-3-5-9(6-4-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,15)
Standard InChI Key FGQTXDKZTAZFRS-UHFFFAOYSA-N
SMILES CCOC(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CCOC(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Properties and Structure

Ethyl 2-[(4-nitrobenzoyl)amino]acetate, also known as Glycine, N-(4-nitrobenzoyl)-, ethyl ester, is an organic compound characterized by several key functional groups that contribute to its chemical behavior and biological interactions. The compound has the following fundamental properties:

PropertyValue
CAS Number7512-77-8
Molecular FormulaC₁₁H₁₂N₂O₅
Molecular Weight252.22 g/mol
Physical AppearanceCrystalline solid

The structural architecture of this compound features three primary functional groups that define its chemical reactivity: an ethyl ester group, a nitro group attached to the benzene ring, and an amide linkage. The nitro group introduces electron-withdrawing effects that influence the electronic distribution across the molecule, while the amide and ester functionalities serve as potential sites for hydrogen bonding and nucleophilic attacks. This combination of features creates a versatile scaffold for various chemical reactions and biological interactions.

The presence of the nitro group on the benzene ring significantly influences the compound's electronic properties. As a strong electron-withdrawing group, it decreases electron density in the aromatic system, making the ring more susceptible to nucleophilic substitution reactions while reducing its reactivity toward electrophilic substitutions. This electronic configuration also contributes to the compound's potential interactions with biological targets, as the nitro group can participate in various redox reactions within biological systems.

Synthesis Methods

The synthesis of Ethyl 2-[(4-nitrobenzoyl)amino]acetate typically follows a straightforward coupling reaction between 4-nitrobenzoic acid and ethyl glycinate. This synthetic route employs coupling agents to facilitate the formation of the amide bond.

Standard Coupling Method

The most common synthesis approach involves the following steps:

  • Reaction of 4-nitrobenzoic acid with ethyl glycinate

  • Use of dicyclohexylcarbodiimide (DCC) as a coupling agent

  • Dichloromethane as the solvent medium

  • Purification through recrystallization or column chromatography

This method provides relatively high yields and purity, making it suitable for both research and larger-scale production. The reaction proceeds via the activation of the carboxylic acid by DCC, followed by nucleophilic attack by the amine group of ethyl glycinate to form the amide bond.

Alternative Synthesis Approaches

Alternative synthetic routes may involve different coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-carbonyldiimidazole (CDI), which can offer advantages in terms of byproduct removal or reaction conditions. These modifications can be particularly valuable when scaling up the synthesis or when working with sensitive reagents.

By contrast, related compounds like Ethyl-2-(4-Aminophenoxy) acetate are synthesized through alkylation of 4-nitrophenol with ethyl bromoacetate followed by selective reduction of the nitro group . This provides an interesting comparison of synthetic approaches for structurally related compounds.

Biological Activity

Ethyl 2-[(4-nitrobenzoyl)amino]acetate exhibits biological activity due to its unique structural features that enable interactions with various enzymes and receptors within biological systems.

Mechanism of Action

The biological activity of this compound can be attributed to several structural elements:

  • The nitro group can participate in redox reactions within biological systems

  • The ester and amide groups can form hydrogen bonds with biological targets

  • The aromatic ring can engage in π-stacking interactions with aromatic amino acid residues in proteins

These interaction capabilities suggest potential applications in enzyme inhibition and protein-ligand interactions, making the compound valuable in medicinal chemistry research.

Structure-Activity Relationships

Research into compounds with structures similar to Ethyl 2-[(4-nitrobenzoyl)amino]acetate has revealed important structure-activity relationships that inform the development of more effective derivatives. Modifications to key structural elements can significantly alter the compound's reactivity and biological activity.

Effect of Functional Group Modifications

Studies have shown that altering the substituents on the benzene ring can dramatically change the compound's affinity for biological targets. For example:

ModificationEffect on Activity
Changing nitro to chloroAlters electronic properties and hydrogen bonding capabilities
Replacing ethyl ester with other alkyl estersModifies lipophilicity and metabolic stability
Adding substituents to the glycine portionCan enhance specificity for certain biological targets

Ethyl 2-[(4-chlorobenzoyl)amino]acetate, a related compound with a chloro group instead of a nitro group, demonstrates how small structural changes can lead to different physical properties and biological activities . This compound has a slightly lower molecular weight (241.67 g/mol) and different melting point (118-120°C), suggesting changes in intermolecular interactions .

Comparative Analysis with Related Compounds

When comparing Ethyl 2-[(4-nitrobenzoyl)amino]acetate with structurally similar compounds, we can observe important differences in properties and activities:

CompoundMolecular Weight (g/mol)Key Structural DifferencePrimary Effect
Ethyl 2-[(4-nitrobenzoyl)amino]acetate252.22Reference compoundReference activity
Ethyl 2-[(4-chlorobenzoyl)amino]acetate241.67Chloro instead of nitro groupDifferent electronic properties
Glycine, N-(p-nitrophenyl)-, ethyl ester224.21Direct attachment of nitrophenyl to amino groupDifferent spatial arrangement
2-[(4-Nitrobenzoyl)amino]ethyl acetate252.22Different ester arrangementModified reactivity at ester position

These comparisons provide valuable insights for researchers seeking to modify the structure of Ethyl 2-[(4-nitrobenzoyl)amino]acetate to enhance specific properties or biological activities.

Applications in Research and Development

Ethyl 2-[(4-nitrobenzoyl)amino]acetate has found applications in various research areas due to its unique structural characteristics and reactivity profile.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as:

  • A building block for the synthesis of more complex bioactive molecules

  • A model compound for studying structure-activity relationships

  • A potential scaffold for developing enzyme inhibitors

The presence of multiple functional groups makes it particularly useful for studying how structural modifications affect biological activity, helping researchers design more effective pharmaceutical compounds.

Organic Synthesis Applications

In organic synthesis, Ethyl 2-[(4-nitrobenzoyl)amino]acetate serves as:

  • An intermediate in the synthesis of more complex molecules

  • A model system for studying amide formation and ester chemistry

  • A substrate for exploring selective functional group transformations

The reactivity of the ester group allows for further modifications, such as hydrolysis to form the corresponding acid or reduction to form the alcohol derivative. Similarly, the nitro group can be reduced to an amino group, opening up possibilities for additional transformations and applications.

Current Research Trends

Recent research on Ethyl 2-[(4-nitrobenzoyl)amino]acetate and similar compounds has focused on expanding their applications and understanding their properties in greater depth.

Synthetic Methodology Advancements

Researchers are continuously developing improved methods for synthesizing Ethyl 2-[(4-nitrobenzoyl)amino]acetate and its derivatives. For instance, methods involving microwave-assisted synthesis, flow chemistry, and green chemistry approaches are being explored to increase efficiency and reduce environmental impact.

Similar research has been conducted on related compounds such as Ethyl-2-(4-Aminophenoxy) acetate, where efficient consecutive synthesis methods have been developed using NH₄Cl/Fe for the selective reduction of the nitro group . These methodologies could potentially be adapted for the synthesis of Ethyl 2-[(4-nitrobenzoyl)amino]acetate derivatives.

Computational Studies

Computational studies are increasingly being used to predict the properties and activities of compounds like Ethyl 2-[(4-nitrobenzoyl)amino]acetate. These studies help researchers understand:

  • Electronic properties and reactivity patterns

  • Potential binding modes with biological targets

  • Structure-activity relationships at the molecular level

Similar approaches have been applied to related compounds, as seen in the DFT studies conducted on Ethyl-2-(4-Aminophenoxy) acetate , which provide insights into the electronic structure and spectroscopic properties of these types of compounds.

Future Perspectives

The future of research on Ethyl 2-[(4-nitrobenzoyl)amino]acetate holds several promising directions that could expand its applications and understanding.

Challenges and Opportunities

Despite its potential, several challenges remain in the full utilization of Ethyl 2-[(4-nitrobenzoyl)amino]acetate:

  • Limited solubility in aqueous media may restrict biological applications

  • Potential toxicity concerns related to the nitro group

  • Need for more efficient and selective synthetic methods

Addressing these challenges presents opportunities for researchers to develop improved derivatives with enhanced properties and broader applications.

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